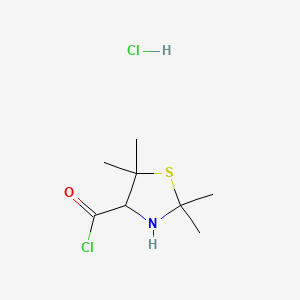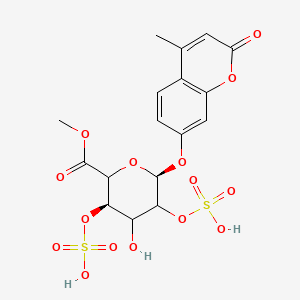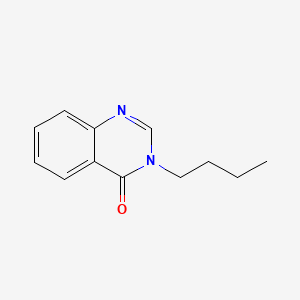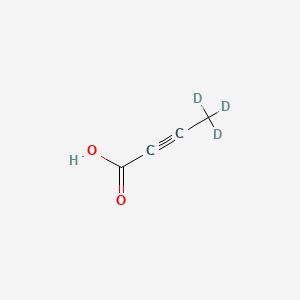
Azepan-3-amine;2-hydroxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-3-amine;2-hydroxy-2-phenylacetate is a compound that belongs to the class of seven-membered heterocycles. These compounds are known for their significant contributions to medical and pharmaceutical chemistry due to their unique structural properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-3-amine;2-hydroxy-2-phenylacetate can be achieved through various synthetic routes. One common method involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional building block in a one-pot reaction with different amines and nucleophilic reagents . This method does not require a catalyst, making it a straightforward and efficient approach.
Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent heterocyclization reactions. These reactions are advantageous because they allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of complex molecules . The use of microwave irradiation and solvent-free conditions can further enhance the efficiency and yield of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Azepan-3-amine;2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic reagents like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and aldehydes, while reduction reactions typically produce alcohols and amines .
Applications De Recherche Scientifique
Azepan-3-amine;2-hydroxy-2-phenylacetate has numerous scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an inhibitor of specific enzymes and receptors . In medicine, it shows promise as a therapeutic agent for treating conditions such as pain, inflammation, and neurogenic disorders . Additionally, its unique structural properties make it valuable in the development of new drugs and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Azepan-3-amine;2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various therapeutic effects, such as reducing inflammation and pain . The compound’s ability to interact with multiple targets makes it a versatile and potent agent in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Azepan-3-amine;2-hydroxy-2-phenylacetate include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a highly versatile compound with significant potential in scientific research and drug development .
Propriétés
Formule moléculaire |
C14H21N2O3- |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
azepan-3-amine;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.C6H14N2/c9-7(8(10)11)6-4-2-1-3-5-6;7-6-3-1-2-4-8-5-6/h1-5,7,9H,(H,10,11);6,8H,1-5,7H2/p-1 |
Clé InChI |
LIYRZJUVVLQTRU-UHFFFAOYSA-M |
SMILES canonique |
C1CCNCC(C1)N.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


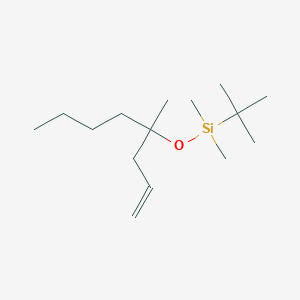
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
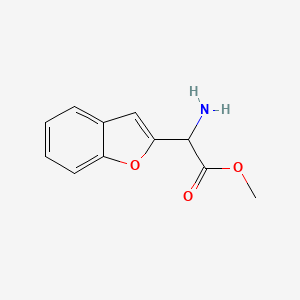
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
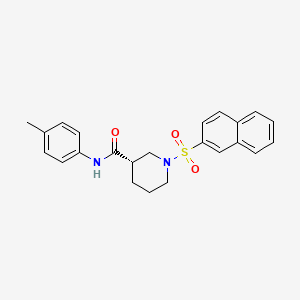
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)


